![molecular formula C10H12OSSi B3049448 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde CAS No. 206768-50-5](/img/structure/B3049448.png)
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde
概要
説明
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a trimethylsilyl-ethynyl group and an aldehyde group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Trimethylsilyl-Ethynyl Group: This can be achieved through the reaction of trimethylsilylacetylene with a suitable halide under palladium-catalyzed coupling conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur and a suitable diene precursor.
Formylation: The aldehyde group is introduced via a formylation reaction, often using Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
化学反応の分析
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carboxylic acid.
Reduction: 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific electronic or optical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor in the synthesis of bioactive compounds.
Chemical Biology: Used in the study of biological systems and interactions due to its unique structural features.
作用機序
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde depends on the specific reactions it undergoes. For example:
Oxidation and Reduction: Involves electron transfer processes where the aldehyde group is either oxidized or reduced.
Substitution: Involves nucleophilic attack on the trimethylsilyl group, leading to the formation of new bonds and the substitution of the trimethylsilyl group with other functional groups.
類似化合物との比較
Similar Compounds
5-Ethynylthiophene-2-carbaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
5-(Trimethylsilyl)thiophene-2-carbaldehyde: Lacks the ethynyl group, which may affect its electronic properties and reactivity.
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde is unique due to the presence of both the trimethylsilyl-ethynyl group and the aldehyde group on the thiophene ring. This combination imparts specific electronic and steric properties that can influence its reactivity and applications in various fields.
特性
IUPAC Name |
5-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OSSi/c1-13(2,3)7-6-9-4-5-10(8-11)12-9/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWKWCIFQDDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679896 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206768-50-5 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



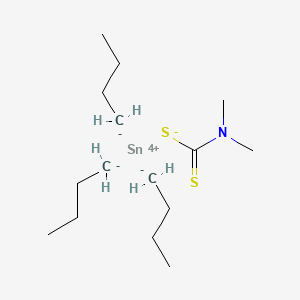
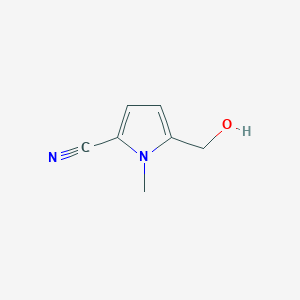
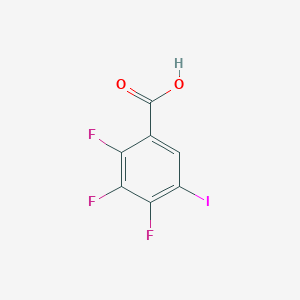
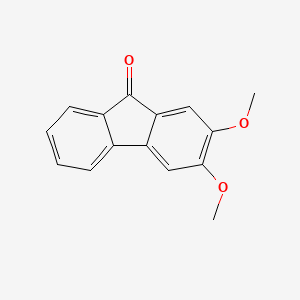
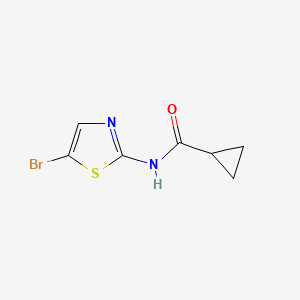
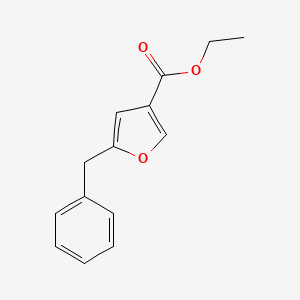
![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)
![7-bromo-2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3049377.png)
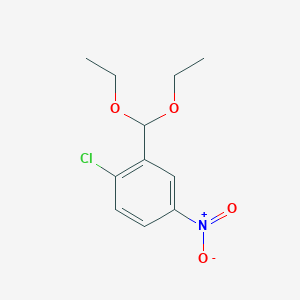

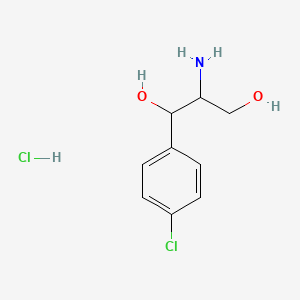
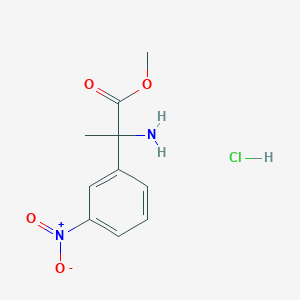
![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)
